N-(3,4-dimethoxyphenyl)-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide
Description
N-(3,4-Dimethoxyphenyl)-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide is a synthetic organic compound featuring a 1,2,4-oxadiazole core linked to a propanamide moiety. The oxadiazole ring is substituted with a 4-methoxyphenyl group at position 3, while the propanamide side chain terminates in a 3,4-dimethoxyphenylamine group. This structure combines electron-rich aromatic systems (methoxy substituents) with a heterocyclic scaffold, making it a candidate for pharmaceutical research, particularly in targeting receptors or enzymes influenced by hydrophobic and hydrogen-bonding interactions.
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O5/c1-25-15-7-4-13(5-8-15)20-22-19(28-23-20)11-10-18(24)21-14-6-9-16(26-2)17(12-14)27-3/h4-9,12H,10-11H2,1-3H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPBUATAUDOISKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)CCC(=O)NC3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,4-dimethoxyphenyl)-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide is a synthetic compound belonging to the oxadiazole family, which has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its anticancer, antimicrobial, and antifungal properties based on recent research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C19H20N4O4 |
| Molecular Weight | 364.39 g/mol |
| LogP | 2.3871 |
| Hydrogen Bond Acceptors | 6 |
| Hydrogen Bond Donors | 2 |
| Polar Surface Area | 97.579 Ų |
Anticancer Activity
Recent studies have indicated that oxadiazole derivatives exhibit significant anticancer properties by inducing apoptosis in various cancer cell lines. For instance:
- A study demonstrated that similar oxadiazole compounds inhibited cancer cell proliferation with IC50 values ranging from 0.67 µM to 1.18 µM against multiple cancer types including prostate (PC-3), colon (HCT-116), and breast (MCF7) cancers .
- The mechanism of action involves the inhibition of key signaling pathways such as EGFR and Src kinases .
Table 1: Anticancer Activity of Oxadiazole Derivatives
| Compound Name | Cell Line | IC50 (µM) |
|---|---|---|
| N-(3,4-dimethoxyphenyl)-3-[3-(4-methoxyphenyl)... | PC-3 | 0.67 |
| N-(3,4-dimethoxyphenyl)-3-[3-(4-methoxyphenyl)... | HCT-116 | 0.80 |
| N-(3,4-dimethoxyphenyl)-3-[3-(4-methoxyphenyl)... | MCF7 | 0.87 |
Antimicrobial and Antifungal Properties
In addition to its anticancer potential, this compound has shown promising antimicrobial and antifungal activities:
- A related compound with similar structural characteristics was reported to exhibit antimicrobial effects against various bacterial strains and fungi.
- The presence of methoxy groups in the structure enhances solubility and bioactivity, contributing to its effectiveness against microbial pathogens.
Case Studies
Several case studies have highlighted the efficacy of oxadiazole derivatives in preclinical settings:
- Study on Anticancer Activity : A series of oxadiazole compounds were synthesized and tested for their cytotoxic effects on leukemia and solid tumor cell lines. The most potent derivatives showed significant growth inhibition compared to standard chemotherapeutics .
- Antiviral Activity : Research indicated that oxadiazoles also possess antiviral properties against RNA viruses, suggesting a broader spectrum of biological activity beyond cancer treatment .
Scientific Research Applications
Chemical Profile
- Molecular Formula : C24H28N2O4
- IUPAC Name : N-(3,4-dimethoxyphenyl)-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide
- Structure : The compound features a propanamide backbone with two aromatic moieties and an oxadiazole ring, which is known for its diverse biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer properties of 1,2,4-oxadiazole derivatives. The compound has been evaluated for its ability to inhibit various cancer cell lines. For instance, it has shown promising results against human cancer cell lines such as MCF-7 (breast cancer) and SK-MEL-2 (melanoma) with significant cytotoxic activity .
Case Study: In Vitro Evaluation
In vitro assays demonstrated that compounds similar to this compound exhibited IC50 values in the micromolar range against these cell lines. Notably, derivatives with the oxadiazole moiety displayed enhanced selectivity and potency compared to their non-oxadiazole counterparts .
Enzyme Inhibition
The compound's structural characteristics suggest potential as an inhibitor of carbonic anhydrases (CAs), enzymes implicated in various physiological processes and diseases, including cancer. Studies have identified several 1,2,4-oxadiazole derivatives that selectively inhibit membrane-bound cancer-related CAs (hCA IX and XII) at nanomolar concentrations . This inhibition could be leveraged for therapeutic interventions in cancer treatment.
Antimicrobial Properties
The oxadiazole ring is also associated with antimicrobial activity. Research indicates that certain derivatives exhibit significant antibacterial effects against resistant strains of bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus). The mechanism involves disrupting bacterial cell wall synthesis or function .
Case Study: Resistance Mechanism
A study reported that specific oxadiazole compounds demonstrated unique resistance mechanisms against MRSA without increasing resistance to other antibiotics like vancomycin or linezolid . This finding underscores the potential of this compound as a novel antimicrobial agent.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its efficacy and reducing toxicity. Modifications to the oxadiazole ring and aromatic substituents can significantly influence biological activity. For example:
| Modification | Effect on Activity |
|---|---|
| Substituting methoxy groups | Increased lipophilicity and cellular uptake |
| Altering the length of the alkyl chain | Affects binding affinity to target enzymes |
Research has shown that specific substitutions can enhance selectivity towards cancer cells while minimizing effects on normal cells .
Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Compounds
Physicochemical Properties
- Molecular Weight and Solubility: The reference compound (MW 395.44) is heavier than most analogs due to multiple methoxy groups. The trifluoromethyl analog (MW 389.38) exhibits higher stability and lipophilicity, favoring blood-brain barrier penetration .
- Melting Points: Compound 15d (3,4-dimethoxyphenyl propanamide derivative) melts at 188–190°C, while non-oxadiazole analogs with nitro groups (e.g., 15c) show higher melting points (233–236°C), likely due to stronger intermolecular interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
